molecular formula C6H6IN B088220 3-Iodo-2-methylpyridine CAS No. 15112-62-6

3-Iodo-2-methylpyridine

Cat. No. B088220
CAS RN: 15112-62-6
M. Wt: 219.02 g/mol
InChI Key: GJSVCUHWEJFFMO-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyridine, also known as 3-iodo-2-picoline, is an organic compound with the molecular formula C6H6IN. It is a colorless, crystalline solid with a pungent odor and is soluble in hot water. This compound is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in analytical chemistry and as a catalyst in organic reactions.

Scientific Research Applications

  • Catalytic Applications : 3-Iodo-2-methylpyridine can be used in palladium-catalyzed aminocarbonylation reactions to synthesize biologically significant compounds such as N-substituted nicotinamides and 3-pyridyl-glyoxylamides. This process is effective for both primary and secondary amines, including amino acid methyl esters (Takács et al., 2007).

  • Pharmacological Research : In pharmacology, derivatives of 3-Amino-2-methylpyridine, a related compound, have been identified as ligands for the BAZ2B bromodomain. This discovery was made using automatic docking and validated by protein crystallography (Marchand et al., 2016).

  • Electrophoretic Separation : Optimization of pH in electrophoretic separation of methylpyridines, including this compound, has been studied. This research demonstrated improvements in separation by using cationic surfactants to suppress electroosmotic flow (Wren, 1991).

  • Material Science and Synthesis : In material science, this compound derivatives have been explored for the synthesis of complex compounds. For instance, iodinated 4,4′-bipyridines, including derivatives of this compound, have been synthesized and characterized for their potential as transthyretin fibrillogenesis inhibitors (Dessì et al., 2020).

  • Analytical Chemistry : In analytical chemistry, methods like capillary electrophoresis and solid-state NMR have been utilized to study the properties and behavior of methylpyridine derivatives, including this compound, under various conditions (Iniesta et al., 2001).

  • Environmental and Safety Applications : Research has also focused on developing safer and more efficient production processes for related compounds, such as 3-Methylpyridine-N-oxide, using microreaction systems. This approach addresses the challenges of strong exothermic reactions and explosive properties in traditional production methods (Sang et al., 2020).

Safety and Hazards

3-Iodo-2-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-Iodo-2-methylpyridine is a chemical compound that is often used in organic synthesis and catalysis . Its primary targets are typically other organic compounds or catalysts in a chemical reaction .

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound acts as an electrophile, reacting with a boron reagent to form a carbon-carbon bond . The iodine atom in the compound is replaced by an organic group from the boron reagent .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is typically used in controlled laboratory settings for specific organic synthesis reactions . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely dependent on the specific conditions of the reaction it’s used in .

Result of Action

The result of this compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. These include the temperature and pressure of the reaction, the presence of a palladium catalyst, and the specific boron reagent used in the reaction . These factors can influence the yield and selectivity of the Suzuki-Miyaura cross-coupling reaction .

properties

IUPAC Name

3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVCUHWEJFFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555248
Record name 3-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15112-62-6
Record name 3-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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